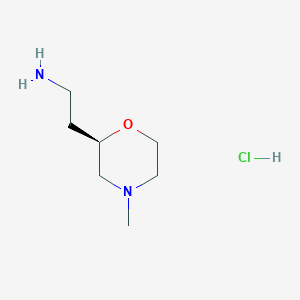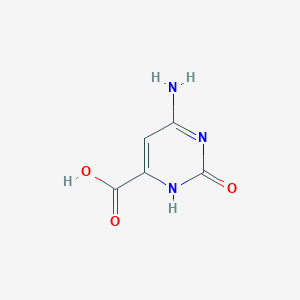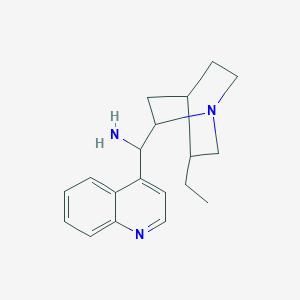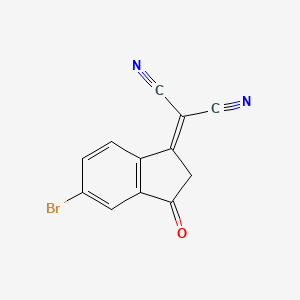
2-(5-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a chemical compound with the molecular formula C12H5BrN2O and a molecular weight of 273.09 g/mol . This compound is known for its unique structure, which includes a bromine atom, a cyano group, and an indene moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-(5-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves multiple steps of organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
2-(5-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
2-(5-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in biological studies, particularly in the investigation of enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of materials with specific properties, such as dyes and pigments[][4].
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its interaction with molecular targets, such as enzymes and proteins. The compound’s structure allows it to bind to specific sites on these targets, leading to changes in their activity. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar compounds to 2-(5-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile include:
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: This compound has fluorine atoms instead of bromine, which can affect its reactivity and applications.
2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: The presence of two bromine atoms can lead to different chemical properties and uses.
2-(5,6-Difluoro-3-oxoinden-1-ylidene)propanedinitrile: This compound is used in similar applications but has different electronic properties due to the presence of fluorine atoms.
Properties
Molecular Formula |
C12H5BrN2O |
|---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
2-(5-bromo-3-oxoinden-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H5BrN2O/c13-8-1-2-9-10(7(5-14)6-15)4-12(16)11(9)3-8/h1-3H,4H2 |
InChI Key |
XVGFFLCIDUAHGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=C(C1=O)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


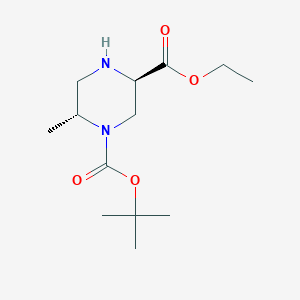

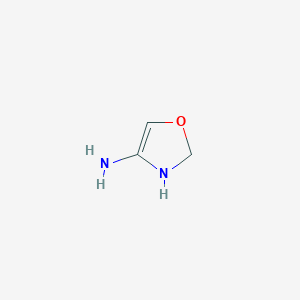
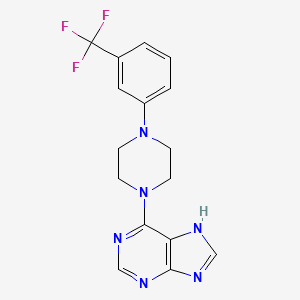

![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide](/img/structure/B15218464.png)
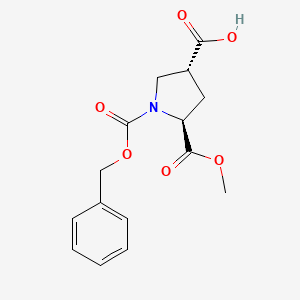
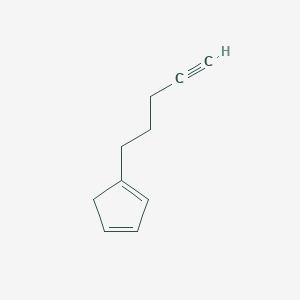
![1-Ethynyl-6-azaspiro[2.5]octane](/img/structure/B15218472.png)


